tert-Butyl (1H-imidazol-1-yl)acetate
Overview
Description
tert-Butyl (1H-imidazol-1-yl)acetate: is an organic compound that features an imidazole ring substituted with a tert-butyl ester group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1H-imidazol-1-yl)acetate typically involves a nucleophilic substitution reaction. One common method is the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as sodium hydride. This reaction is carried out in a dry aprotic solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Ester Cleavage: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.
Substitution Reactions: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions:
Ester Cleavage: Methanesulfonic acid can be used as a solubilizer in non-aqueous ester cleavage reactions.
Substitution Reactions: Reagents such as phosphorus oxychloride and phosphorus acid can be used in reactions involving the imidazole ring.
Major Products Formed:
Hydrolysis of the Ester Group: This reaction yields imidazole carboxylic acid.
Substitution Reactions: Depending on the reagents used, various substituted imidazole derivatives can be formed.
Scientific Research Applications
Chemistry: tert-Butyl (1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and other bioactive compounds .
Biology and Medicine: Imidazole derivatives, including this compound, are studied for their potential biological activities. These compounds can exhibit antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, imidazole derivatives are used in the production of polymers, resins, and other materials. They are also employed as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl (1H-imidazol-1-yl)acetate is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Imidazole: The parent compound, imidazole, shares the core structure but lacks the tert-butyl ester group.
tert-Butyl Imidazole Carboxylate: This compound is similar but features a carboxylate group instead of an acetate group.
Uniqueness: tert-Butyl (1H-imidazol-1-yl)acetate is unique due to the presence of both the imidazole ring and the tert-butyl ester group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-imidazol-1-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-11-5-4-10-7-11/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTQVAPCYWXKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435601 | |
Record name | tert-Butyl (1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83468-75-1 | |
Record name | tert-Butyl (1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.